molecular formula C7H11N2NaOS2 B12708165 Sodium 4-carboxyamidopiperidinedithiocarbamate CAS No. 89970-79-6

Sodium 4-carboxyamidopiperidinedithiocarbamate

Katalognummer: B12708165
CAS-Nummer: 89970-79-6
Molekulargewicht: 226.3 g/mol
InChI-Schlüssel: AZTJSMGMTBVHJJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 4-carboxyamidopiperidinedithiocarbamate is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are organosulfur compounds characterized by the presence of sulfur atoms replacing oxygen atoms in carbamates. These compounds are widely used in various fields, including agriculture, medicine, and industry, due to their unique chemical properties .

Vorbereitungsmethoden

The synthesis of sodium 4-carboxyamidopiperidinedithiocarbamate typically involves the reaction of piperidine derivatives with carbon disulfide and sodium hydroxide. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Analyse Chemischer Reaktionen

Sodium 4-carboxyamidopiperidinedithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Sodium 4-carboxyamidopiperidinedithiocarbamate has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes. In biology and medicine, it has been studied for its potential as an enzyme inhibitor and its therapeutic effects in treating diseases like HIV and cancer. Additionally, it is used in industrial applications such as the production of rubber and as a corrosion inhibitor .

Wirkmechanismus

The mechanism of action of sodium 4-carboxyamidopiperidinedithiocarbamate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby inhibiting the activity of metalloenzymes. This chelation process disrupts the normal function of the enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Sodium 4-carboxyamidopiperidinedithiocarbamate can be compared with other dithiocarbamates such as sodium diethyldithiocarbamate and sodium dimethyldithiocarbamate. While all these compounds share similar structural features, this compound is unique due to its specific piperidine ring and carboxyamide group, which confer distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.

Eigenschaften

CAS-Nummer

89970-79-6

Molekularformel

C7H11N2NaOS2

Molekulargewicht

226.3 g/mol

IUPAC-Name

sodium;4-carbamoylpiperidine-1-carbodithioate

InChI

InChI=1S/C7H12N2OS2.Na/c8-6(10)5-1-3-9(4-2-5)7(11)12;/h5H,1-4H2,(H2,8,10)(H,11,12);/q;+1/p-1

InChI-Schlüssel

AZTJSMGMTBVHJJ-UHFFFAOYSA-M

Kanonische SMILES

C1CN(CCC1C(=O)N)C(=S)[S-].[Na+]

Verwandte CAS-Nummern

95480-31-2 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.